molecular formula C27H26ClN5O4 B298777 N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide

N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide

Cat. No. B298777
M. Wt: 520 g/mol
InChI Key: UCYPJKALRGGJEX-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of acrylamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide is not fully understood. However, it has been proposed that this compound exerts its cytotoxic and anti-inflammatory effects by inhibiting various signaling pathways involved in cancer and inflammation. Specifically, it has been found to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to play important roles in cancer and inflammation.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. In addition, this compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of various inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide has several advantages for lab experiments. It exhibits potent cytotoxic and anti-inflammatory activity, making it a promising candidate for further development as an anticancer and anti-inflammatory agent. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential as a combination therapy with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its potential toxicity and pharmacokinetic properties in vivo.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide has been synthesized using various methods. One of the commonly used methods is the reaction of 3-chloro-4-methylbenzaldehyde with 3-nitro-4-(4-morpholinyl)aniline to obtain an intermediate, which is then reacted with 2,5-dimethyl-3-aminomethylpyrrole and acrylonitrile to obtain the final product. Other methods include the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has also been studied for its potential as an anti-inflammatory agent and has been found to exhibit inhibitory activity against various inflammatory mediators.

properties

Product Name

N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide

Molecular Formula

C27H26ClN5O4

Molecular Weight

520 g/mol

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]prop-2-enamide

InChI

InChI=1S/C27H26ClN5O4/c1-17-4-5-22(14-24(17)28)30-27(34)21(16-29)13-20-12-18(2)32(19(20)3)23-6-7-25(26(15-23)33(35)36)31-8-10-37-11-9-31/h4-7,12-15H,8-11H2,1-3H3,(H,30,34)/b21-13+

InChI Key

UCYPJKALRGGJEX-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])C)/C#N)Cl

SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])C)C#N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])C)C#N)Cl

Origin of Product

United States

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